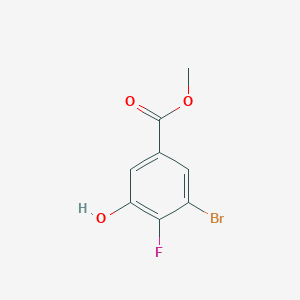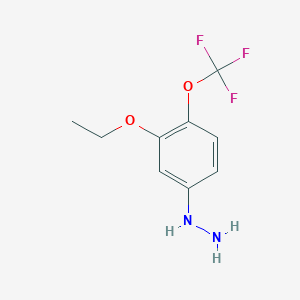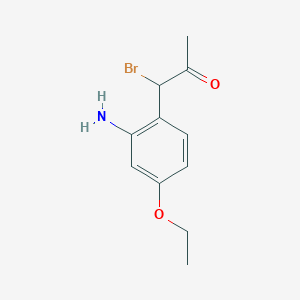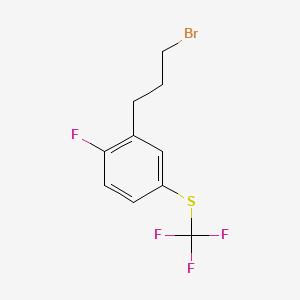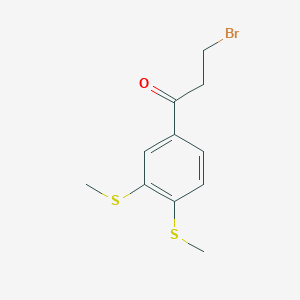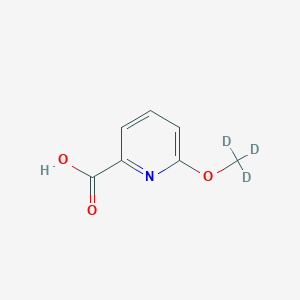
6-(Methoxy-D3)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxy-D3)picolinic acid typically involves the methoxylation of picolinic acid. One common method is the reaction of picolinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxy-D3)picolinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 6-Hydroxypyridine-2-carboxylic acid.
Reduction: 6-Methoxypyridine-2-methanol.
Substitution: 6-Halopyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
6-(Methoxy-D3)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a chelating agent for metal ions, facilitating studies on metal ion transport and homeostasis.
Medicine: Investigated for its potential antiviral and immunomodulatory properties.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mecanismo De Acción
The mechanism of action of 6-(Methoxy-D3)picolinic acid involves its ability to chelate metal ions. This chelation disrupts the function of metal-dependent enzymes and proteins, leading to various biological effects. For example, it can bind to zinc finger proteins, altering their structure and inhibiting their function. This mechanism is particularly relevant in its antiviral and immunomodulatory activities .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid: Lacks the methoxy group, making it less lipophilic.
Nicotinic acid: Has the carboxylic acid group at the 3-position, used primarily as a vitamin (niacin).
Isonicotinic acid: Carboxylic acid group at the 4-position, used in the synthesis of isoniazid, an anti-tuberculosis drug.
Uniqueness
6-(Methoxy-D3)picolinic acid is unique due to the presence of the methoxy group, which enhances its lipophilicity and ability to cross cell membranes. This property makes it more effective in biological applications compared to its analogs .
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
6-(trideuteriomethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-11-6-4-2-3-5(8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3 |
Clave InChI |
KSWBODXXZITTPO-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC=CC(=N1)C(=O)O |
SMILES canónico |
COC1=CC=CC(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


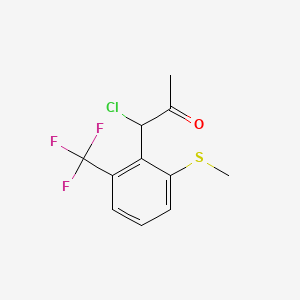
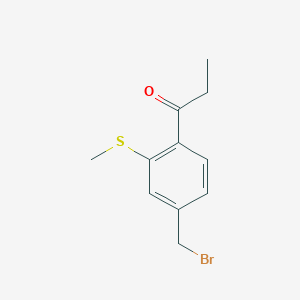

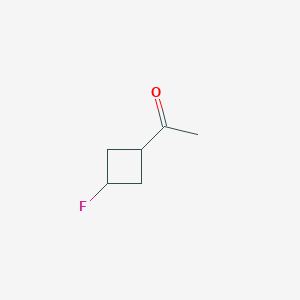
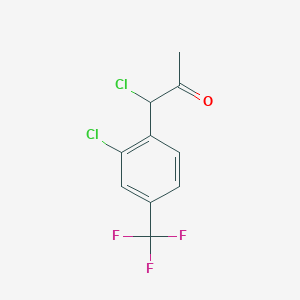

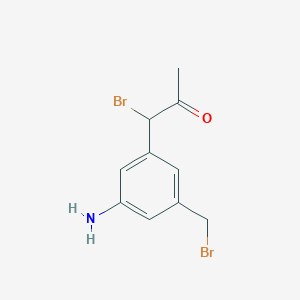
![6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B14046329.png)
